Ethyl 3-(2-sulfophenyl)acrylate
Description
Ethyl 3-(2-sulfophenyl)acrylate is an α,β-unsaturated ester derivative featuring a sulfonated phenyl substituent at the β-position.
Properties
IUPAC Name |
2-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-2-16-11(12)8-7-9-5-3-4-6-10(9)17(13,14)15/h3-8H,2H2,1H3,(H,13,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNHYOGOINHLA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-sulfophenyl)acrylate typically involves the reaction of ethyl acrylate with a sulfophenyl derivative under controlled conditions. One common method includes the esterification of 3-(2-sulfophenyl)acrylic acid with ethanol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine, resulting in efficient conversion to the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-sulfophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfophenyl group to a sulfonamide.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-sulfophenyl)acrylate has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems.
Medicine: It serves as a precursor for pharmaceuticals with potential therapeutic effects.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-sulfophenyl)acrylate involves its ability to undergo conjugate addition reactions. The acrylate group acts as an electrophile, reacting with nucleophiles to form stable adducts. This property is crucial in its applications in polymer synthesis and drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring or acrylate backbone, impacting physicochemical behavior:
Notes:
- Sulfophenyl vs. Hydroxyphenyl: The sulfonic acid group in Ethyl 3-(2-sulfophenyl)acrylate is more acidic (pKa ~1-2) than phenolic -OH (pKa ~10), enhancing water solubility and ionic interactions.
- Electron-Withdrawing Groups: Cyano and trifluoromethyl substituents (e.g., ) increase electrophilicity, favoring nucleophilic attack, whereas sulfonate groups may balance reactivity with solubility.
Antiviral Activity
- CAPE Derivatives : Ethyl 3-(3,4-dihydroxyphenyl)acrylate (ethyl caffeate) and analogs exhibit anti-HIV activity by inhibiting viral replication .
- Agrochemicals: Cyano-substituted acrylates (e.g., ) are used as herbicides or insecticides due to their electrophilic reactivity.
Material Science
- Polymerization: α,β-unsaturated esters like ethyl acrylate (UN 1917) are monomers for plastics and adhesives . Sulfophenyl variants may serve as hydrophilic comonomers.
Stability and Processing
Key Research Findings
Anti-HIV Activity : Ethyl 3-(3,4-dihydroxyphenyl)acrylate reduced HIV replication by 80% at 10 μM in vitro .
Agrochemical Performance: Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate demonstrated 95% inhibition of weed growth at 50 ppm .
Stability Challenges : Ethyl 3-(4-hydroxyphenyl)acrylate abundance decreased by 40% after lyophilization, highlighting processing limitations for polar acrylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
